molecular formula C8H14O4 B8614384 Methyl 3-(acetyloxy)-2,2-dimethylpropanoate CAS No. 81778-04-3

Methyl 3-(acetyloxy)-2,2-dimethylpropanoate

Cat. No. B8614384
CAS RN: 81778-04-3
M. Wt: 174.19 g/mol
InChI Key: ZBLQEXIZXXIQGX-UHFFFAOYSA-N
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Patent
US04405357

Procedure details

Under an argon atmosphere a stirred solution of 10.0 grams (0.076 mole) of methyl 3-hydroxy-2,2-dimethylpropionate and 6.6 grams (0.083 mole) of pyridine in 40 ml of dry methylene chloride was cooled to 0°. To this 6.0 grams (0.076 mole) of acetyl chloride was added dropwise. Upon completion of addition the reaction mixture was allowed to warm to ambient temperature where it was stirred for 18 hours. The reaction mixture was washed with 50 ml of water, two portions of 50 ml each of an aqueous solution of 5% hydrochloric acid, and finally, 50 ml of water. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to give an oil residue. The oil was distilled under reduced pressure to give 8.0 grams of methyl 3-acetoxy-2,2-dimethylpropionate; bp 85°-90°/33 Pa.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH3:9])([CH3:8])[C:4]([O:6][CH3:7])=[O:5].N1C=CC=CC=1.[C:16](Cl)(=[O:18])[CH3:17]>C(Cl)Cl>[C:16]([O:1][CH2:2][C:3]([CH3:9])([CH3:8])[C:4]([O:6][CH3:7])=[O:5])(=[O:18])[CH3:17]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OCC(C(=O)OC)(C)C
Name
Quantity
6.6 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition the reaction mixture
WASH
Type
WASH
Details
The reaction mixture was washed with 50 ml of water, two portions of 50 ml each of an aqueous solution of 5% hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil residue
DISTILLATION
Type
DISTILLATION
Details
The oil was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(=O)OCC(C(=O)OC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 60.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.